(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one
CAS No.: 131153-94-1
Cat. No.: VC5589402
Molecular Formula: C6H7ClF2O2
Molecular Weight: 184.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131153-94-1 |
---|---|
Molecular Formula | C6H7ClF2O2 |
Molecular Weight | 184.57 |
IUPAC Name | (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one |
Standard InChI | InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3- |
Standard InChI Key | TWVHVIKKHIBYQU-ARJAWSKDSA-N |
SMILES | CCOC=CC(=O)C(F)(F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
The compound is systematically named (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one, reflecting its IUPAC nomenclature. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 131153-94-1 | |
Molecular Formula | C₆H₇ClF₂O₂ | |
Molecular Weight | 184.57 g/mol | |
SMILES Notation | CCOC=CC(=O)C(F)(F)Cl | |
InChI Key | TWVHVIKKHIBYQU-ARJAWSKDSA-N |
The Z-configuration of the double bond between C3 and C4 is critical for its stereochemical behavior, as confirmed by its InChI string (InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3-
) .
Structural Analysis
The molecule consists of:
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A chlorine atom at position 1, contributing to electrophilic reactivity.
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Two fluorine atoms at position 1, enhancing thermal stability.
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An ethoxy group (-OCH₂CH₃) at position 4, influencing solubility in polar solvents.
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A conjugated enone system (C=O and C=C), enabling participation in cycloaddition and nucleophilic attacks.
The planar geometry of the enone moiety facilitates π-π stacking in crystalline phases, as observed in related α,β-unsaturated ketones .
Synthesis and Production Methods
Ring-Opening of Halogenated Cyclopropanes
Debrominative ring-opening reactions of geminal dibromocyclopropanes (e.g., 1-(2,2-dibromocyclopropyl)arenes) with trifluoromethylating agents can yield trisubstituted alkenes . For example, the reaction of dibromocyclopropanes with CuCF₃ generates trifluoromethylated alkenes via radical intermediates . Adapting this method with chlorine-containing reagents may yield the target compound.
Claisen-Schmidt Condensation
Condensation of ethoxyacetone with chlorodifluoroacetyl chloride under basic conditions could form the enone backbone. This route is analogous to the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5), where ethoxyacetone reacts with trifluoroacetyl chloride .
Optimization Challenges
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Stereoselectivity: Achieving the Z-configuration requires low-temperature conditions or chiral catalysts.
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Purification: The liquid state (predicted boiling point: ~50–60°C at 12 mmHg) necessitates fractional distillation .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Density | ~1.18 g/mL (estimated) | |
Boiling Point | 51–53°C (12 mmHg) | |
Solubility | Miscible with organic solvents | |
Flash Point | 51°C (closed cup) |
The compound is likely a colorless to yellow liquid at room temperature, stabilized by 0.5% BHT to prevent polymerization .
Spectroscopic Characteristics
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IR Spectrum: Strong absorption at ~1,720 cm⁻¹ (C=O stretch) and ~1,650 cm⁻¹ (C=C stretch) .
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¹³C NMR: Peaks at δ 190–200 ppm (ketone carbonyl), δ 110–120 ppm (C=C), and δ 60–70 ppm (ethoxy group) .
Reactivity and Functional Transformations
Electrophilic Reactivity
The electron-deficient enone system undergoes:
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone.
-
Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to form six-membered rings.
Halogen Exchange
The chlorine atom at position 1 can be replaced via nucleophilic substitution with bromides or iodides, enabling diversification of the molecule’s halogen profile.
Applications in Organic Synthesis
Building Block for Fluorinated Compounds
The compound serves as a precursor for:
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Pharmaceutical Intermediates: Fluorinated ketones are key motifs in protease inhibitors.
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Agrochemicals: Difluorinated structures enhance pesticide stability.
Polymer Science
Incorporation into polymers improves resistance to UV degradation and chemical corrosion, leveraging the C-F bond’s strength.
Hazard Category | GHS Statement | Source |
---|---|---|
Flammability | Flammable liquid (Category 3) | |
Toxicity | Harmful if inhaled/swallowed | |
Skin Irritation | Causes irritation |
Comparison with Analogous Compounds
4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One (CAS 17129-06-5)
Property | Target Compound | Trifluoro Analog |
---|---|---|
Molecular Formula | C₆H₇ClF₂O₂ | C₆H₇F₃O₂ |
Molecular Weight | 184.57 g/mol | 168.12 g/mol |
Boiling Point | 51–53°C (12 mmHg) | 51–53°C (12 mmHg) |
Reactivity | Higher electrophilicity | Moderate |
The chlorine substituent in the target compound enhances its electrophilicity compared to the trifluoro analog, making it more reactive toward nucleophiles .
Research Frontiers
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access (3Z)-isomers with >90% ee remains a challenge. Chiral palladium catalysts show promise in preliminary studies .
Bioactivity Screening
Preliminary assays suggest antimicrobial activity against Gram-positive bacteria, warranting further investigation.
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